molecular formula AlH3O3 B7797984 Aluminum Hydroxide CAS No. 8012-63-3

Aluminum Hydroxide

Cat. No. B7797984
CAS RN: 8012-63-3
M. Wt: 78.004 g/mol
InChI Key: WNROFYMDJYEPJX-UHFFFAOYSA-K
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Patent
US03946020

Procedure details

An aqueous 6% aluminum nitrate solution containing 324 g of aluminum nitrate, Al(NO3)3.9H2O and an aqueous 15% sodium silicate solution containing 356 g of silicon oxide were mixed together to form a slurry of aluminum hydroxide and silicic acid gel. The resulting slurry mixture was washed with water until there was no soluble salt contained therein, and dried at 110°C under aeration. 400 Grams of the thus obtained pellets having a ratio of silica to alumina of 89:11 by weight and having particle sizes of 3 mm was immersed in 800 g of an aqueous 5% ammonium iodide solution at room temperature, for example, 25° to 30°C, for 4 days, then thoroughly washed with water to remove iodine ions, and dried at 120°C. 500 ml of the thus prepared silica-alumina catalyst was filled in a tubular reactor, and a gas mixture consisting of 12 moles of formaldehyde, 12 moles of acetaldehyde and 26.4 moles of ammonia preheated to 200°C was passed through the tubular reactor for 3 hours (SV = 1,160 hr-1), while keeping the tubular reactor at 420°C. The reaction gas mixture passed through the catalyst layer was cooled, and subjected to condensation. The resulting condensate was dehydrated with caustic soda, and 492 g of the thus obtained oil was distilled and quantitatively determined by gas chromatograph. The yields of the thus obtained reaction products were 38.1% pyridine (2.74 moles), 25.9% 3-picoline (1.55 moles) and 3.3% 3,5-lutidine (0.17 mole) on the basis of the amount of carbon of the aldehyde used. After the completion of the reaction, the catalyst was regenerated by burning the carbons deposited on the catalyst with air at 560°C or less. The required regeneration time was 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
[Compound]
Name
Al(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
356 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Al+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Si:14]([O-:18])([O-:17])([O-:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[Si]=O>>[OH-:2].[Al+3:5].[OH-:7].[OH-:11].[Si:14]([OH:18])([OH:17])([OH:16])[OH:15] |f:0.1.2.3,4.5.6.7.8,10.11.12.13,^3:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
324 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Al(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
356 g
Type
reactant
Smiles
[Si]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed together

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]
Name
Type
product
Smiles
[Si](O)(O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03946020

Procedure details

An aqueous 6% aluminum nitrate solution containing 324 g of aluminum nitrate, Al(NO3)3.9H2O and an aqueous 15% sodium silicate solution containing 356 g of silicon oxide were mixed together to form a slurry of aluminum hydroxide and silicic acid gel. The resulting slurry mixture was washed with water until there was no soluble salt contained therein, and dried at 110°C under aeration. 400 Grams of the thus obtained pellets having a ratio of silica to alumina of 89:11 by weight and having particle sizes of 3 mm was immersed in 800 g of an aqueous 5% ammonium iodide solution at room temperature, for example, 25° to 30°C, for 4 days, then thoroughly washed with water to remove iodine ions, and dried at 120°C. 500 ml of the thus prepared silica-alumina catalyst was filled in a tubular reactor, and a gas mixture consisting of 12 moles of formaldehyde, 12 moles of acetaldehyde and 26.4 moles of ammonia preheated to 200°C was passed through the tubular reactor for 3 hours (SV = 1,160 hr-1), while keeping the tubular reactor at 420°C. The reaction gas mixture passed through the catalyst layer was cooled, and subjected to condensation. The resulting condensate was dehydrated with caustic soda, and 492 g of the thus obtained oil was distilled and quantitatively determined by gas chromatograph. The yields of the thus obtained reaction products were 38.1% pyridine (2.74 moles), 25.9% 3-picoline (1.55 moles) and 3.3% 3,5-lutidine (0.17 mole) on the basis of the amount of carbon of the aldehyde used. After the completion of the reaction, the catalyst was regenerated by burning the carbons deposited on the catalyst with air at 560°C or less. The required regeneration time was 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
[Compound]
Name
Al(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
356 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Al+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Si:14]([O-:18])([O-:17])([O-:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[Si]=O>>[OH-:2].[Al+3:5].[OH-:7].[OH-:11].[Si:14]([OH:18])([OH:17])([OH:16])[OH:15] |f:0.1.2.3,4.5.6.7.8,10.11.12.13,^3:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
324 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Al(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
356 g
Type
reactant
Smiles
[Si]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed together

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]
Name
Type
product
Smiles
[Si](O)(O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03946020

Procedure details

An aqueous 6% aluminum nitrate solution containing 324 g of aluminum nitrate, Al(NO3)3.9H2O and an aqueous 15% sodium silicate solution containing 356 g of silicon oxide were mixed together to form a slurry of aluminum hydroxide and silicic acid gel. The resulting slurry mixture was washed with water until there was no soluble salt contained therein, and dried at 110°C under aeration. 400 Grams of the thus obtained pellets having a ratio of silica to alumina of 89:11 by weight and having particle sizes of 3 mm was immersed in 800 g of an aqueous 5% ammonium iodide solution at room temperature, for example, 25° to 30°C, for 4 days, then thoroughly washed with water to remove iodine ions, and dried at 120°C. 500 ml of the thus prepared silica-alumina catalyst was filled in a tubular reactor, and a gas mixture consisting of 12 moles of formaldehyde, 12 moles of acetaldehyde and 26.4 moles of ammonia preheated to 200°C was passed through the tubular reactor for 3 hours (SV = 1,160 hr-1), while keeping the tubular reactor at 420°C. The reaction gas mixture passed through the catalyst layer was cooled, and subjected to condensation. The resulting condensate was dehydrated with caustic soda, and 492 g of the thus obtained oil was distilled and quantitatively determined by gas chromatograph. The yields of the thus obtained reaction products were 38.1% pyridine (2.74 moles), 25.9% 3-picoline (1.55 moles) and 3.3% 3,5-lutidine (0.17 mole) on the basis of the amount of carbon of the aldehyde used. After the completion of the reaction, the catalyst was regenerated by burning the carbons deposited on the catalyst with air at 560°C or less. The required regeneration time was 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
[Compound]
Name
Al(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
356 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Al+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Si:14]([O-:18])([O-:17])([O-:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[Si]=O>>[OH-:2].[Al+3:5].[OH-:7].[OH-:11].[Si:14]([OH:18])([OH:17])([OH:16])[OH:15] |f:0.1.2.3,4.5.6.7.8,10.11.12.13,^3:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
324 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Al(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
356 g
Type
reactant
Smiles
[Si]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed together

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]
Name
Type
product
Smiles
[Si](O)(O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.